An In-depth Technical Guide to Fenofibrate-d6
An In-depth Technical Guide to Fenofibrate-d6
This guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, primary use, and the biological pathways influenced by its non-deuterated counterpart.
Core Concepts: Introduction to Fenofibrate-d6
Fenofibrate-d6 is a stable, isotopically labeled form of Fenofibrate, where six hydrogen atoms on the isopropyl methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies involving Fenofibrate and its active metabolite, fenofibric acid.
Primary Use: The primary application of Fenofibrate-d6 is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to Fenofibrate ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification of Fenofibrate and fenofibric acid in complex biological matrices like plasma and serum.[1]
Physicochemical Properties
A summary of the key quantitative data for Fenofibrate and Fenofibrate-d6 is presented below. These properties are crucial for the development and validation of analytical methods.
| Property | Fenofibrate | Fenofibrate-d6 |
| Molecular Formula | C₂₀H₂₁ClO₄ | C₂₀H₁₅D₆ClO₄ |
| Molecular Weight | 360.83 g/mol | 366.87 g/mol |
| CAS Number | 49562-28-9 | 1092484-56-4[2] |
| Appearance | White Solid | White Solid |
| Melting Point | 79-82 °C | Not available |
| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL[1] |
Synthesis of Fenofibrate-d6
While a detailed, publicly available step-by-step protocol for the synthesis of Fenofibrate-d6 is not readily found in the scientific literature, a plausible synthetic route can be inferred from the known synthesis of Fenofibrate and general deuteration techniques. The most likely approach involves the esterification of fenofibric acid-d6 with isopropanol.
A general two-step conceptual synthesis is as follows:
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Synthesis of Fenofibric Acid-d6: The six deuterium atoms are introduced at the two methyl groups of the propanoic acid moiety of fenofibric acid. This can be achieved through various deuteration methods, such as enolate formation followed by quenching with a deuterium source (e.g., D₂O).
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Esterification: The resulting Fenofibric Acid-d6 is then esterified with isopropanol to yield Fenofibrate-d6. A common method for this esterification is the reaction of a metal salt of fenofibric acid with an isopropyl halide.[3][4]
The logical workflow for this synthesis is depicted in the diagram below.
Caption: A conceptual workflow for the synthesis of Fenofibrate-d6.
Mechanism of Action of Fenofibrate
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.
The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:
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Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation in the liver and muscle.
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Regulation of Lipoprotein Metabolism: It increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation. It also decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
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Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.
The signaling pathway of Fenofibrate's active metabolite is illustrated below.
Caption: The PPARα signaling pathway activated by fenofibric acid.
Experimental Protocols: Quantification of Fenofibric Acid
The following is a representative experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on common LC-MS/MS methods.
5.1. Materials and Reagents
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Fenofibric acid analytical standard
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Fenofibrate-d6 (internal standard)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Ultrapure water
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Blank plasma
5.2. Sample Preparation
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Spiking: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of fenofibric acid.
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Internal Standard Addition: Add a fixed concentration of Fenofibrate-d6 solution to all samples (calibrators, QCs, and unknown samples).
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Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of ACN to plasma).
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Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate fenofibric acid from endogenous plasma components.
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Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
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MRM Transitions:
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Fenofibric Acid: Monitor a specific precursor-to-product ion transition.
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Fenofibrate-d6: Monitor the corresponding mass-shifted transition.
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A diagram of the experimental workflow is provided below.
Caption: A typical workflow for the quantification of fenofibric acid.
Conclusion
Fenofibrate-d6 is an indispensable tool for the accurate and reliable quantification of Fenofibrate and its active metabolite in biological matrices. Its use as an internal standard in mass spectrometric methods is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. A thorough understanding of its properties, the mechanism of action of its unlabeled counterpart, and the analytical methodologies for its use, as detailed in this guide, is essential for researchers in the pharmaceutical sciences.
